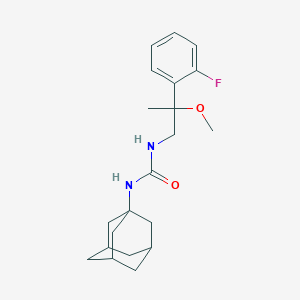

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantane core, a fluorophenyl group, and a methoxypropyl urea moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components. This often involves halogenation or hydroxylation reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate electrophile.

Formation of the Methoxypropyl Urea Moiety: The final step involves the reaction of the intermediate with a methoxypropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features an adamantane core, a fluorophenyl group, and a methoxypropyl urea moiety. These structural components contribute to its distinct chemical behavior:

- Adamantane Core : Provides stability and rigidity.

- Fluorophenyl Group : Enhances reactivity and potential interactions with biological targets.

- Methoxypropyl Urea Moiety : Contributes to the compound's solubility and biological activity.

Chemistry

In the field of chemistry, 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions due to its unique functional groups.

Biology

The compound is under investigation for its potential biological activities. Studies have shown that it may interact with specific enzymes and receptors, suggesting possible applications in drug development.

Case Study: Enzyme Interaction

A study explored the interaction of this compound with certain enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor, affecting enzyme activity significantly.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Preliminary findings suggest it may possess antiviral or anticancer properties, making it a candidate for further pharmacological studies.

Table 2: Therapeutic Potential

| Application Area | Potential Effects | Current Status |

|---|---|---|

| Antiviral | Inhibition of viral replication | Under investigation |

| Anticancer | Induction of apoptosis in cancer cells | Preclinical trials ongoing |

Industry

In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Table 3: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Adamantylurea | Adamantane core only | Limited reactivity |

| 2-Fluorophenylurea | Fluorophenyl group only | Lacks adamantane stability |

| Methoxypropylurea | Methoxypropyl group only | No rigid core |

Uniqueness of this compound

This compound stands out due to its combination of structural components that confer distinct chemical and biological properties. Its stability from the adamantane core combined with enhanced reactivity from the fluorophenyl and methoxypropyl groups makes it a versatile candidate for various applications.

Mecanismo De Acción

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides structural rigidity, while the fluorophenyl and methoxypropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantylurea: Shares the adamantane core but lacks the fluorophenyl and methoxypropyl groups.

2-Fluorophenylurea: Contains the fluorophenyl group but lacks the adamantane core and methoxypropyl group.

Methoxypropylurea: Features the methoxypropyl group but lacks the adamantane core and fluorophenyl group.

Uniqueness

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the adamantane core provides stability and rigidity, while the fluorophenyl and methoxypropyl groups enhance its reactivity and potential interactions with biological targets.

Actividad Biológica

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is a derivative of adamantane that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, pharmacological properties, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with various functional groups to enhance its pharmacological properties. The urea moiety is crucial for biological activity, as it can influence solubility and binding affinity to biological targets. For instance, the synthesis often incorporates a fluorinated aromatic group, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological membranes.

Biological Activity Overview

The biological activities of adamantane derivatives, including the target compound, have been widely studied. Key areas of interest include:

- Antimicrobial Activity : Recent studies have demonstrated that adamantane derivatives exhibit significant antimicrobial properties against multi-drug resistant (MDR) bacterial strains. For example, compounds derived from adamantane showed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Anticancer Properties : Several derivatives have been evaluated for their anticancer activity. In vitro studies on cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) revealed that certain adamantane-based ureas can induce apoptosis in cancer cells, with IC50 values as low as 20 µM . The mechanism behind this activity often involves the activation of specific apoptotic pathways.

- Enzyme Inhibition : The compound also shows promise as an inhibitor of soluble epoxide hydrolase (hsEH), which is implicated in various pathological conditions including inflammation and pain . This inhibition could lead to therapeutic applications in treating conditions such as hypertension and chronic pain.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the adamantane core and substituents significantly affect biological activity. Key findings include:

- Lipophilicity : Increasing lipophilicity through halogen substitutions (e.g., fluorine) enhances membrane permeability and bioavailability .

- Functional Group Variation : The introduction of different functional groups at specific positions on the urea or phenyl rings can lead to variations in biological potency. For example, compounds with methoxy or acetyl groups displayed different levels of cytotoxicity compared to their unsubstituted counterparts .

Table 1: Biological Activity Summary of Adamantane Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| 1 | Antimicrobial | MDR Bacteria | < 0.25 µg/ml | |

| 2 | Anticancer | HepG2 | 20 µM | |

| 3 | Enzyme Inhibition | hsEH | IC50 not specified |

Case Studies

- Antimicrobial Efficacy : A study evaluated several adamantane derivatives against six MDR clinical isolates. Compounds were found to exhibit potent antimicrobial activity with some showing synergistic effects when combined with traditional antibiotics .

- Cytotoxicity in Cancer Cells : Another research focused on the anticancer potential of adamantane-based ureas. Specific compounds were tested for their ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGLMCVHXRRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.